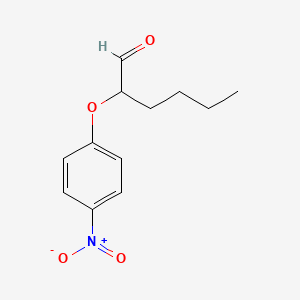

2-(4-Nitrophenoxy)hexanal

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-Nitrophenoxy)hexanal is an organic compound characterized by a nitro group attached to a benzene ring, which is further connected to a hexanal moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

Nitration Reaction: The synthesis of this compound typically begins with the nitration of phenol to produce 4-nitrophenol. This is achieved by treating phenol with a mixture of concentrated nitric acid and sulfuric acid.

Esterification: The resulting 4-nitrophenol is then reacted with hexanal in the presence of a strong acid catalyst to form the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale nitration reactors and continuous flow systems to ensure efficient and safe handling of reactive chemicals.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in 2-(4-aminophenoxy)hexanal.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

Reduction: Tin (Sn) and hydrochloric acid (HCl) or catalytic hydrogenation.

Substitution: Various nucleophiles such as amines or halides under acidic or basic conditions.

Major Products Formed:

Oxidation: 2-(4-Nitrophenoxy)hexanoic acid.

Reduction: 2-(4-Aminophenoxy)hexanal.

Substitution: Various substituted phenol derivatives.

Applications De Recherche Scientifique

2-(4-Nitrophenoxy)hexanal is utilized in several scientific research areas:

Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.

Industry: It is employed in the production of dyes, pigments, and other chemical intermediates.

Mécanisme D'action

The mechanism by which 2-(4-Nitrophenoxy)hexanal exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The nitro group plays a crucial role in the compound's reactivity, influencing its binding affinity and biological activity.

Comparaison Avec Des Composés Similaires

2-(4-Nitrophenoxy)ethanol: Similar structure but with an ethyl group instead of hexanal.

2-(4-Nitrophenoxy)benzene: A benzene ring instead of hexanal.

2-(4-Nitrophenoxy)propanal: A shorter aldehyde chain compared to hexanal.

Uniqueness: 2-(4-Nitrophenoxy)hexanal stands out due to its longer aldehyde chain, which imparts distinct chemical and physical properties compared to its shorter-chain analogs.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and comparison with similar compounds

Activité Biologique

2-(4-Nitrophenoxy)hexanal is a compound of interest due to its potential biological activities, particularly in the context of antimicrobial properties and its role as a signaling molecule in bacterial communication. This article reviews the biological activity of this compound, focusing on its effects on various biological systems, including its inhibitory mechanisms against bacterial biofilm formation.

This compound possesses structural features that contribute to its biological activity. The nitrophenyl group is known to enhance the reactivity of aldehydes, which can interact with various biological targets. The compound can be synthesized through standard organic reactions involving nitrophenol derivatives and hexanal.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties, particularly against Gram-negative bacteria. Its mechanism appears to involve the disruption of quorum sensing (QS), a communication system used by bacteria to coordinate group behaviors such as biofilm formation.

- Quorum Sensing Inhibition : Research indicates that this compound may inhibit the production of acylated homoserine lactones (AHLs), which are critical signaling molecules in QS. By interfering with AHL production, the compound can reduce biofilm formation and virulence factor expression in bacteria such as Erwinia carotovora and Pseudomonas fluorescens .

Study 1: Inhibition of Biofilm Formation

A recent study explored the effects of this compound on biofilm formation in E. carotovora. The compound demonstrated a dose-dependent inhibition of biofilm development, with significant reductions observed at sub-minimal inhibitory concentrations (sub-MICs). The study utilized molecular docking techniques to show that this compound interacts with key proteins involved in AHL production, namely EcbI and PcoI .

| Concentration (MIC) | Biofilm Reduction (%) |

|---|---|

| 1/10 MIC | 30 |

| 1/5 MIC | 50 |

| 1/2 MIC | 70 |

Study 2: Antioxidant Activity

In addition to its antimicrobial properties, this compound has been evaluated for antioxidant activity. The compound was tested using various assays, including DPPH and ABTS radical scavenging tests. Results indicated that it possesses moderate antioxidant capabilities, which may contribute to its overall biological efficacy .

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH | 250 |

| ABTS | 175 |

Mechanistic Insights

The mechanism by which this compound exerts its biological effects primarily revolves around its ability to inhibit QS pathways. This inhibition leads to a decrease in the expression of virulence factors and biofilm-related genes in pathogenic bacteria. The molecular interactions with EcbI and PcoI proteins suggest that this compound could serve as a novel QS inhibitor, providing a potential strategy for controlling bacterial infections without resorting to traditional antibiotics.

Propriétés

IUPAC Name |

2-(4-nitrophenoxy)hexanal |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-2-3-4-12(9-14)17-11-7-5-10(6-8-11)13(15)16/h5-9,12H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXPHQJIZAVORDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C=O)OC1=CC=C(C=C1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.